Trimethylsilyl chlorosulfonate
Overview
Description
Trimethylsilyl chlorosulfonate is an organosilicon compound with the molecular formula ClSO₃Si(CH₃)₃. It is a colorless to pale yellow liquid with a pungent odor and is known for its strong oxidizing and acidic properties . This compound is widely used in organic synthesis, particularly as a sulfonating agent.
Mechanism of Action
Target of Action
Trimethylsilyl chlorosulfonate is primarily used as a sulfonating agent . Its primary targets are small organic molecules and polymers, particularly aromatic polymers . The compound is used to introduce sulfonic acid groups into these targets, thereby enhancing their properties such as solubility and ionic conductivity .
Biochemical Analysis
Biochemical Properties
Trimethylsilyl chlorosulfonate is primarily used in the sulfonation of small organic molecules . It plays a crucial role in biochemical reactions, particularly in the synthesis of sulfonated polysulfone
Cellular Effects
Its primary known function is as a sulfonating agent in the preparation of nano-structured organic-inorganic membranes for proton exchange membrane fuel cells (PEMFC) based on methacrylate and epoxy polymeric structures
Molecular Mechanism
The molecular mechanism of this compound is largely associated with its role as a sulfonating agent. It is used in the sulfonation of small organic molecules, contributing to the synthesis of sulfonated polysulfone
Preparation Methods
Trimethylsilyl chlorosulfonate is typically synthesized by reacting chlorosulfonic acid with trimethylchlorosilane at low temperatures to avoid decomposition . The reaction is carried out at around -70°C to prevent side reactions and ensure high yield. The general reaction is as follows:
ClSO3H+(CH3)3SiCl→ClSO3Si(CH3)3+HCl
Chemical Reactions Analysis
Trimethylsilyl chlorosulfonate undergoes various chemical reactions, including:
Sulfonation: It is commonly used to introduce sulfonate groups into organic molecules.
Substitution Reactions: It reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of sulfonic acids, sulfonates, and sulfonamides.
Oxidation: As a strong oxidizing agent, it can oxidize various organic substrates under controlled conditions.
Scientific Research Applications
Trimethylsilyl chlorosulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trimethylsilyl chlorosulfonate can be compared with other sulfonating agents such as chlorosulfonic acid and sulfur trioxide-pyridine complex. While chlorosulfonic acid is a stronger sulfonating agent, this compound offers better selectivity and milder reaction conditions . Similar compounds include:
Chlorosulfonic acid: Stronger sulfonating agent but less selective.
Sulfur trioxide-pyridine complex: Used for sulfonation under milder conditions.
Trimethylsilyl chloride: Used for silylation reactions but not for sulfonation.
This compound stands out due to its unique combination of reactivity and selectivity, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
[chlorosulfonyloxy(dimethyl)silyl]methane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClO3SSi/c1-9(2,3)7-8(4,5)6/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQONZVLXJGXHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClO3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195872 | |
Record name | Trimethylsilyl chlorosulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4353-77-9 | |
Record name | Trimethylsilyl chlorosulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4353-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl chlorosulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilyl chlorosulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl chlorosulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trimethylsilyl chlorosulfate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM26WJY8RV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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